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molecular formula C14H23NO3 B1667605 Arnolol CAS No. 87129-71-3

Arnolol

Cat. No. B1667605
M. Wt: 253.34 g/mol
InChI Key: LAWLHMWODZUZJH-UHFFFAOYSA-N
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Patent
US04864061

Procedure details

19 g of 1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol are hydrogenated at 60° C. and under a pressure of 6 bar in a mixture of 250 ml of ethanol and 50 ml of glacial acetic acid in the presence of 4 g of palladium-on-charcoal (10% Pd). After the mixture has been filtered and the solvent has been evaporated off, the residue is rendered alkaline with 2N NaOH and the mixture is extracted with CH2Cl2. The organic phase is washed with water and dried with Na2SO4 to give, after evaporation, 15 g of the amine, which is converted into the hydrochloride with ethanol hydrochloric acid. Melting point: 120°-122° C. (ethyl acetate).
Name
1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:20]=[CH:19][C:8]([O:9][CH2:10][CH:11]([OH:18])[C:12]([N+:15]([O-])=O)([CH3:14])[CH3:13])=[CH:7][CH:6]=1>C(O)C.C(O)(=O)C.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:20]=[CH:19][C:8]([O:9][CH2:10][CH:11]([OH:18])[C:12]([NH2:15])([CH3:14])[CH3:13])=[CH:7][CH:6]=1

Inputs

Step One
Name
1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol
Quantity
19 g
Type
reactant
Smiles
COCCC1=CC=C(OCC(C(C)(C)[N+](=O)[O-])O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the mixture has been filtered
CUSTOM
Type
CUSTOM
Details
the solvent has been evaporated off
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with CH2Cl2
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after evaporation, 15 g of the amine, which

Outcomes

Product
Name
Type
Smiles
COCCC1=CC=C(OCC(C(C)(C)N)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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